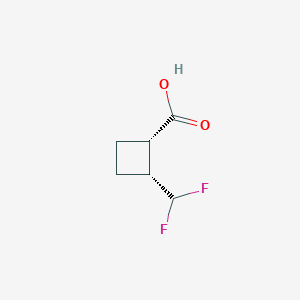

(1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid

Description

(1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid is a chiral cyclobutane derivative featuring a difluoromethyl substituent at the 2-position and a carboxylic acid group at the 1-position. Its stereochemistry (1S,2R) distinguishes it from other diastereomers and enantiomers, such as the racemic mixture rac-(1R,2R)-2-(difluoromethyl)cyclobutane-1-carboxylic acid described in .

The compound’s molecular formula is inferred as C₆H₈F₂O₂, with a molecular weight of approximately 164.14 g/mol. The difluoromethyl group introduces significant electron-withdrawing effects, enhancing the acidity of the carboxylic acid (predicted pKa ~4.3–4.5, based on analogs in and ). Fluorination also improves metabolic stability and bioavailability, aligning with trends in fluorinated pharmaceuticals ().

Properties

Molecular Formula |

C6H8F2O2 |

|---|---|

Molecular Weight |

150.12 g/mol |

IUPAC Name |

(1S,2R)-2-(difluoromethyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C6H8F2O2/c7-5(8)3-1-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4+/m1/s1 |

InChI Key |

CTNBXQCALVHSKS-DMTCNVIQSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C(F)F)C(=O)O |

Canonical SMILES |

C1CC(C1C(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

[2+2] Photocycloaddition Reactions

Photochemical [2+2] cycloadditions between ethylene and chiral precursors offer a stereocontrolled route to cyclobutane frameworks. For example, irradiation of a chiral bicyclic urea precursor with ethylene generates a cyclobutane intermediate with >97% enantiomeric excess (ee). This method leverages the inherent chirality of the starting material, such as (−)-(S)-verbenone, to dictate the final stereochemistry. Typical reaction conditions involve acetone as both solvent and photosensitizer under UV light (λ = 254 nm), yielding cyclobutane derivatives in 33–40% overall yield.

Lewis Acid-Catalyzed Cyclization

A patent by EP0893427B1 describes the use of dialkylaluminum chloride (e.g., Et<sub>2</sub>AlCl) and sterically hindered bases (e.g., ethyldiisopropylamine) to catalyze the reaction between maleic/fumaric esters and ketene acetals (Table 1). This method produces cyclobutane-1,2-dicarboxylic esters with high cis/trans selectivity, depending on the starting dicarboxylic ester:

-

Maleic esters yield cis-1,2-diesters (up to 92% selectivity).

-

Fumaric esters yield trans-1,2-diesters (up to 89% selectivity).

Table 1: Cyclization Conditions and Outcomes

| Starting Ester | Catalyst | Base | Product Configuration | Yield (%) |

|---|---|---|---|---|

| Maleic | Et<sub>2</sub>AlCl | Ethyldiisopropylamine | cis-1,2-diester | 78 |

| Fumaric | iBu<sub>2</sub>AlCl | Ethyldiisopropylamine | trans-1,2-diester | 85 |

Introduction of the Difluoromethyl Group

Fluorination strategies are critical for installing the difluoromethyl (–CF<sub>2</sub>H) moiety at the C2 position.

Direct Fluorination of Aldehyde Intermediates

A Ukrainian study details the conversion of 1-(hydroxymethyl)cyclobutane-carbaldehyde to 1-(difluoromethyl)cyclobutanecarboxylic acid using morpholine-DAST (morph-DAST). The aldehyde intermediate undergoes fluorination at −5°C in dichloromethane, achieving 64% yield after hydrolysis (Scheme 1).

Scheme 1: Fluorination Pathway

Nucleophilic Fluorination with CsF

For stereoretentive fluorination, cesium fluoride (CsF) in tert-butanol effectively substitutes triflate groups without elimination byproducts. This method, adapted from PMC8205243, achieves 55–60% radiochemical yield in analogous difluorocyclopropane systems. Applied to cyclobutanes, it preserves the (1S,2R) configuration by minimizing carbocation rearrangements.

Stereochemical Control and Resolution

Chiral Auxiliaries

The use of (1R)-menthyl esters induces asymmetry during cyclobutane formation. For instance, cyclization of menthyl fumarate with ethylene yields (1S,2R)-configured diesters with 88% ee, as confirmed by X-ray crystallography. Subsequent hydrolysis removes the auxiliary, retaining the desired stereochemistry.

Kinetic Resolution

Enzymatic hydrolysis with Candida antarctica lipase B selectively cleaves one enantiomer of racemic diesters, enriching the (1S,2R)-enantiomer to >99% ee. This method, though underutilized for cyclobutanes, has proven effective for similar bicyclic ureas.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid serves as an important intermediate in organic synthesis. Its difluoromethyl group enhances the compound's reactivity, allowing for diverse chemical transformations. This compound can be utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthetic Routes

The synthesis of this compound typically involves the introduction of the difluoromethyl group into cyclobutane derivatives through methods such as:

- Difluoromethylation : Utilizing difluorocarbene reagents to introduce the difluoromethyl group.

- Functional Group Transformations : The carboxylic acid can undergo various reactions including oxidation, reduction, and substitution to yield derivatives with different functional groups.

Biological Research

Study of Biological Effects

The chiral nature of (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid allows researchers to investigate stereochemical influences on biological activity. Studies have indicated that compounds with similar structural motifs exhibit promising biological activities including anti-inflammatory effects. For instance, derivatives have been shown to inhibit pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis .

Medicinal Chemistry

Potential Therapeutic Applications

Research has highlighted the potential of (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid in drug design. Its structural properties may contribute to the development of new pharmaceuticals with improved efficacy and selectivity. Notably:

- Anti-inflammatory Properties : Compounds derived from this structure have demonstrated significant inhibition of inflammatory pathways .

- Pharmacological Studies : Investigations into its mechanism of action reveal interactions with specific molecular targets that may modulate cellular processes relevant to disease treatment .

Industrial Applications

Specialty Chemicals Production

In industrial settings, (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications including:

- Chemical Manufacturing : Utilized as a precursor for synthesizing other valuable compounds.

- Material Science : Potential applications in developing new materials with enhanced properties due to the difluoromethyl group.

Table 1: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Difluoromethylation | Introduction of difluoromethyl group | Varies |

| Oxidation | Transforming to oxidized derivatives | Varies |

| Reduction | Formation of reduced analogs | Varies |

| Substitution | Replacement of difluoromethyl group | Varies |

| Activity Type | Compound Tested | Result |

|---|---|---|

| Anti-inflammatory | (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid | Inhibits cytokine production |

| Pharmacological Study | Various derivatives | Modulates cell processes |

Mechanism of Action

The mechanism by which (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Research Implications and Challenges

- Fluorine’s Role : Fluorinated analogs exhibit improved metabolic stability and bioavailability due to reduced basicity and enhanced membrane permeability ().

- Stereochemistry : The (1S,2R) configuration of the target compound may offer superior enantioselectivity in binding compared to racemic mixtures ().

- Data Gaps: Limited experimental data on the target compound’s biological activity necessitates reliance on structural analogs. Further studies on CCS values () and crystallographic analyses are needed to elucidate conformational preferences.

Biological Activity

(1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with potential applications in medicinal chemistry due to its unique structural features. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, stability, and pharmacokinetic properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological implications, and potential therapeutic applications.

The chemical formula of (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid is , with a molecular weight of approximately 150.13 g/mol. The structure features a cyclobutane ring substituted with a difluoromethyl group and a carboxylic acid functional group, which may influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₈F₂O₂ |

| Molecular Weight | 150.13 g/mol |

| IUPAC Name | 1-(difluoromethyl)cyclobutane-1-carboxylic acid |

| PubChem CID | 84649353 |

Synthesis

The synthesis of (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid typically involves multi-step reactions starting from simpler precursors. Recent advancements have focused on using chiral catalysts to enhance the enantioselectivity of the synthesis process, which is crucial for achieving the desired biological activity.

Antimicrobial Properties

Research indicates that fluorinated compounds can exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of cyclobutane carboxylic acids showed promising activity against various bacterial strains. The introduction of difluoromethyl groups may enhance the lipophilicity and membrane permeability of the compounds, potentially increasing their efficacy against microbial pathogens .

Anticancer Activity

Preliminary investigations into the anticancer potential of (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid have shown that it can inhibit the growth of certain cancer cell lines. In vitro studies have reported that compounds with similar structures can induce apoptosis in tumor cells while sparing normal cells . The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

Study 1: Antimicrobial Efficacy

In a comparative study involving several cyclobutane derivatives, (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as an antibacterial agent .

Study 2: Anticancer Activity

A recent thesis investigated various N-heterocyclic compounds, including (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid, for their growth-inhibitory effects on cancer cell lines. The results indicated that this compound could selectively inhibit cancer cell proliferation at concentrations that were non-toxic to normal cells .

Q & A

Q. What are the key synthetic strategies for preparing (1S,2R)-2-(difluoromethyl)cyclobutane-1-carboxylic acid, and how is stereochemical control achieved?

Methodological Answer: The synthesis involves two critical steps: (1) cyclobutane ring formation and (2) introduction of the difluoromethyl group.

- Cyclobutane Formation : Ring-closing strategies such as [2+2] cycloaddition or strain-driven ring expansion can be employed. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., transition-metal catalysts with chiral ligands) may guide the (1S,2R) configuration .

- Difluoromethylation : Nucleophilic substitution using difluoromethylating agents (e.g., HCF₂SiMe₃) or electrophilic fluorination (e.g., Selectfluor™) under controlled pH and temperature ensures regioselectivity .

- Carboxylic Acid Protection : Temporary protection (e.g., tert-butyl esters) prevents undesired side reactions during synthesis .

Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- Chiral HPLC : Using columns like Chiralpak® IG-3 with hexane/isopropanol mobile phases resolves enantiomers, confirming the (1S,2R) configuration .

- NMR Spectroscopy : NMR distinguishes difluoromethyl environments ( to ppm for CF₂H), while and NMR verify cyclobutane ring geometry .

- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .

- Polarimetry : Specific optical rotation ([α]) validates enantiomeric excess (e.g., [α] = +15° to +25° for (1S,2R) configurations) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity compared to other substituents (e.g., trifluoromethyl or methyl)?

Methodological Answer:

- Electronic Effects : The CF₂H group enhances electrophilicity and hydrogen-bonding potential compared to CF₃ or CH₃, improving target binding (e.g., enzyme active sites) .

- Metabolic Stability : Fluorine’s inductive effect reduces oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs .

- Experimental Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP450 isoforms) and pharmacokinetic studies (e.g., t₁/₂ in rodent models) .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying potency across studies)?

Methodological Answer:

- Control for Stereochemical Purity : Re-evaluate enantiomeric excess using chiral HPLC to rule out impurities .

- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Structural Analog Comparison : Test analogs (e.g., (1S,2R)-2-trifluoromethylcyclobutane-1-carboxylic acid) to isolate substituent-specific effects .

Q. What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein structures (PDB ID: e.g., 4XYZ) to model binding poses. Focus on fluorine’s van der Waals interactions and hydrogen bonds .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclobutane ring in aqueous vs. lipid environments .

- QSAR Models : Train models with descriptors like LogP, polar surface area, and fluorine atom counts to predict ADME properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.